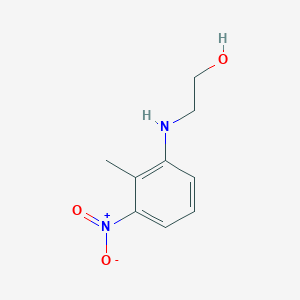

beta-Hydroxyethylamino-6-nitrotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(2-methyl-3-nitroanilino)ethanol |

InChI |

InChI=1S/C9H12N2O3/c1-7-8(10-5-6-12)3-2-4-9(7)11(13)14/h2-4,10,12H,5-6H2,1H3 |

InChI Key |

YXJUTXUDBABPMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NCCO |

Origin of Product |

United States |

Contextualization Within Nitroaromatic and Aminoalcohol Chemical Space

The chemical identity of β-Hydroxyethylamino-6-nitrotoluene is best understood by examining its constituent chemical classes: nitroaromatics and amino alcohols.

Nitroaromatic Compounds: This class is characterized by an aromatic ring, such as benzene (B151609) or toluene (B28343), directly bonded to one or more nitro groups (-NO2). The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring. google.com This deactivation of the ring makes it less susceptible to electrophilic substitution but facilitates nucleophilic aromatic substitution. google.com Nitroaromatic compounds are foundational in industrial chemistry, serving as crucial intermediates in the synthesis of a vast array of products including dyes, pesticides, pharmaceuticals, and explosives. researchgate.nettaylorandfrancis.com A key reaction of this class is the reduction of the nitro group to an amine (-NH2), a fundamental transformation in the production of anilines and their derivatives. google.comresearchgate.net

Amino Alcohols: These are organic compounds containing both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH). tristarintermediates.org The presence of both a basic amino group and an acidic (or nucleophilic) hydroxyl group makes them versatile bifunctional molecules. tristarintermediates.org This dual functionality allows them to act as key intermediates in the synthesis of more complex structures and as building blocks for polymers, surfactants, and pharmaceutical agents. tristarintermediates.org For instance, they can participate in reactions such as esterification, etherification, amidation, and the formation of heterocyclic compounds.

β-Hydroxyethylamino-6-nitrotoluene synergistically combines these features. The nitrotoluene core provides the characteristic reactivity of nitroaromatics, while the β-hydroxyethylamino side chain introduces the versatile functionality of an amino alcohol. This unique combination allows for a wide range of chemical modifications at different sites within the molecule, making it a valuable substrate for targeted chemical synthesis.

Significance in Modern Organic Synthesis and Materials Precursors

While extensive dedicated research on β-Hydroxyethylamino-6-nitrotoluene is not widely documented in public literature, its structural motifs suggest significant potential as both a synthetic intermediate and a materials precursor. Its utility can be inferred from the well-established applications of closely related compounds.

Intermediate for Dyes and Pigments: The core structure is closely related to intermediates used in the synthesis of azo and other dyes. google.comnih.gov The aromatic amine can be diazotized and coupled with other aromatic compounds to produce intensely colored azo dyes. The nitro group itself acts as a chromophore and can be reduced to an amine to create additional reactive sites for further dye synthesis. Related compounds, such as N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline, are recognized for their application in hair dye formulations. europa.eulgcstandards.comnih.gov

Precursor for Polymers: The presence of both a hydroxyl and a secondary amine group makes β-Hydroxyethylamino-6-nitrotoluene a potential monomer for step-growth polymerization. It can react with diacids or their derivatives to form poly(ester amides) or with diisocyanates to form polyurethanes. Similar di-hydroxyethyl functionalized toluidines are used as cure promoters for polyester (B1180765) resins and in the manufacturing of polyurethane plastics. tristarintermediates.org The incorporation of the nitroaromatic moiety into a polymer backbone could impart specific properties such as thermal stability, altered solubility, or optical characteristics.

Building Block for Complex Molecules: In medicinal and agricultural chemistry, the nitrotoluene framework is a common starting point for the synthesis of bioactive compounds. researchgate.netnih.gov The nitro group can be readily reduced to an amine, which can then undergo a variety of coupling reactions. The hydroxyl group on the side chain can be functionalized to introduce different chemical entities, allowing for the construction of complex molecular architectures. For example, related nitroanilino ethanol (B145695) compounds are used in the preparation of molecules that act as enzyme inhibitors. chemicalbook.com

| Potential Application Area | Key Functional Groups Involved | Illustrative Role of the Compound |

| Dye Synthesis | Aromatic Amine, Nitro Group | Intermediate for azo dyes; chromophore component. google.comeuropa.euhccolours.com |

| Polymer Chemistry | Hydroxyl Group, Amino Group | Monomer for poly(ester amides) and polyurethanes. tristarintermediates.org |

| Pharmaceutical/Agrochemical Synthesis | Nitro Group (reducible to amine), Hydroxyl Group | Versatile scaffold for building complex bioactive molecules. researchgate.netchemicalbook.com |

| Bioreductive Agents | Nitro Group | Potential prodrug that can be activated under hypoxic conditions, for example in tumors. mdpi.com |

Evolution of Research Trajectories for Complex Nitrotoluene Derivatives

Established Synthetic Routes to β-Hydroxyethylamino-6-nitrotoluene

Established methodologies for the synthesis of β-hydroxyethylamino-6-nitrotoluene primarily rely on a foundational two-step process: the selective reduction of a dinitro precursor followed by the introduction of the hydroxyethyl (B10761427) group onto the newly formed amino moiety.

Carbonate-Based Precursor Derivatization and Cyclization Pathways

The introduction of a hydroxyethyl group onto an aromatic amine can be achieved through the use of ethylene carbonate. This method provides a direct route for the N-hydroxyethylation of heterocyclic compounds and other molecules with acidic imino hydrogens. rsc.orgresearchgate.net The reaction involves the nucleophilic attack of the amine on the methylene (B1212753) carbon of the ethylene carbonate ring, leading to ring-opening and the formation of the N-(2-hydroxyethyl) derivative. researchgate.net This process can be catalyzed by tetraethylammonium halides or, in the case of strongly acidic substrates, can proceed autocatalytically at elevated temperatures. rsc.orgresearchgate.net

While direct synthesis of β-hydroxyethylamino-6-nitrotoluene starting from 2-amino-6-nitrotoluene and ethylene carbonate is a plausible route, related syntheses often involve the use of precursors that contain carbonate-like functionalities. For instance, the synthesis of analogous compounds has been reported starting from precursors like 2,6-bis(β-chloroethoxycarbamoylamino)toluene. This approach involves the derivatization of an amine with a reagent containing a masked hydroxyethyl group within a carbamate structure, which is then hydrolyzed to yield the final amino alcohol product.

Reduction of Nitro Groups and Subsequent Alkylation Strategies

A more conventional and widely documented approach for synthesizing β-hydroxyethylamino-6-nitrotoluene involves a two-stage process beginning with a dinitrotoluene precursor, typically 2,6-dinitrotoluene.

The initial and critical step is the selective reduction (or monoreduction) of one of the two nitro groups to an amino group, yielding 2-amino-6-nitrotoluene. This transformation requires chemoselective reagents that can reduce one nitro group while leaving the other intact. A variety of methods are available for this purpose, ranging from catalytic hydrogenation to the use of metallic reducing agents in acidic media. jsynthchem.comjsynthchem.com

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney nickel. rsc.org However, selectivity can be a challenge, and reaction conditions must be carefully controlled to prevent the reduction of both nitro groups.

Metal-Based Reductions: Historically, the Béchamp reduction using iron filings in acidic solution has been a common industrial method. researchgate.net Other effective metal-based systems include tin(II) chloride (SnCl₂) or zinc (Zn) in the presence of an acid. These methods are often preferred for their chemoselectivity.

Borohydride Systems: Sodium borohydride (NaBH₄) itself is generally not strong enough to reduce nitroarenes. jsynthchem.comjsynthchem.comorientjchem.org However, its reducing power can be significantly enhanced by combining it with transition metal salts, such as nickel(II) acetate (Ni(OAc)₂) or complexes like Ni(PPh₃)₄, allowing for the efficient reduction of nitro compounds to their corresponding amines under mild conditions. jsynthchem.comorientjchem.org

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂ / Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Clean reaction, high yield | Can be non-selective for dinitro compounds, requires specialized equipment |

| Fe / HCl (Béchamp) | Aqueous HCl or acetic acid | Inexpensive, suitable for large scale | Generates significant iron sludge waste, harsh acidic conditions |

| SnCl₂ / HCl | Concentrated HCl, often in ethanol (B145695) | Mild conditions, good chemoselectivity | Stoichiometric amounts of tin salts are required, creating waste |

| NaBH₄ / Ni(OAc)₂ | Wet CH₃CN, room temperature | Mild conditions, rapid reaction, high efficiency | Requires careful control of stoichiometry and water content orientjchem.org |

Following the successful reduction, the resulting 2-amino-6-nitrotoluene undergoes N-alkylation to introduce the β-hydroxyethyl group. This is typically achieved by reacting the amine with a suitable two-carbon electrophile. Common alkylating agents for this purpose include 2-chloroethanol or ethylene oxide. The reaction with 2-chloroethanol is generally carried out in the presence of a base to neutralize the HCl byproduct. Alternatively, direct reaction with ethylene oxide provides a more atom-economical route, yielding the desired product without a salt byproduct. google.com

Advanced Reaction Pathways for Related Nitroaromatic and Amino Compounds

Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of complex molecules like β-hydroxyethylamino-6-nitrotoluene and its analogs. These methods provide alternative strategies for forming key C-C and C-N bonds.

Borch Reduction and Amine Introduction Methodologies

The Borch reduction is a form of reductive amination used to synthesize amines from ketones or aldehydes. While not a direct method for reducing nitro groups, it represents an advanced strategy for introducing the amino group. In a hypothetical application to a related synthesis, a precursor such as a nitrotoluene derivative bearing a carbonyl group could be reacted with ethanolamine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the β-hydroxyethylamino side chain.

A related advanced strategy is the direct reductive N-alkylation of a nitro compound. This one-pot reaction combines the reduction of the nitro group and the alkylation of the resulting amine. For example, nitrobenzene (B124822) can be reacted with an alcohol in the presence of a ruthenium catalyst and a hydrogen source like glycerol to directly yield N-alkylated amines. ionike.com Nitriles can also serve as effective alkylating agents for amines under catalytic hydrogenation conditions. rsc.org

Suzuki-Miyaura Coupling in Nitroaryl Systems

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. libretexts.org Traditionally, this reaction was not applied to nitroarenes. However, recent advancements have demonstrated that nitroarenes can serve as viable electrophilic partners in Suzuki-Miyaura couplings. researchgate.netorganic-chemistry.orgthieme.demdpi.com

This innovative approach involves the unprecedented cleavage of the Ar–NO₂ bond by a palladium catalyst, initiating the catalytic cycle. organic-chemistry.org This methodology allows for the construction of complex biaryl structures, where one of the aromatic rings contains a nitro group. For the synthesis of precursors to β-hydroxyethylamino-6-nitrotoluene, this reaction could be used to build the substituted toluene backbone itself, offering a convergent and flexible approach that avoids multi-step classical methods. thieme.de The reaction is tolerant of various functional groups, making it a valuable tool in modern organic synthesis. organic-chemistry.org

Oxidation and Reduction Protocols for Amino Alcohol Synthesis

The synthesis of the amino alcohol functional group is a central theme in organic chemistry. rsc.org Beyond the methods already discussed, a variety of protocols exist for their preparation.

Reduction-based approaches often start from α-amino acids, which are readily available from the chiral pool. The carboxylic acid can be reduced to the corresponding alcohol. A common method involves forming a reactive mixed-anhydride with ethyl chloroformate, which is then reduced with sodium borohydride. core.ac.uk This provides a route to chiral N-protected β-amino alcohols. researchgate.net

Exploration of Regioselectivity and Stereocontrol in Synthesis

The synthesis of β-hydroxyethylamino-6-nitrotoluene, which can also be named N-(2-hydroxyethyl)-2-methyl-5-nitroaniline, necessitates careful consideration of regioselectivity, particularly concerning the substitution pattern on the aromatic ring and the specific N-alkylation of the amino group. The stereochemistry of the β-hydroxyethylamino side chain is not inherently chiral unless specific chiral precursors or catalysts are employed.

Regioselectivity:

The regiochemical outcome of the synthesis is primarily determined by the choice of the starting materials. A common and logical precursor for this compound is 2-methyl-5-nitroaniline. The synthesis of this precursor itself involves a regioselective nitration of o-toluidine. When o-toluidine is treated with a mixture of nitric acid and sulfuric acid at low temperatures, the major product formed is 2-methyl-5-nitroaniline, along with other isomers. The directing effects of the activating methyl group and the deactivating (but ortho-, para-directing) amino group (protonated under acidic conditions) on the aromatic ring guide the incoming nitro group to the desired position.

Once 2-methyl-5-nitroaniline is obtained, the subsequent N-alkylation with a β-hydroxyethyl group must be selective. The primary challenge is to achieve mono-N-alkylation without significant formation of the di-N-alkylation product. This can be controlled by carefully managing the stoichiometry of the reactants and the reaction conditions. The use of a suitable base is also crucial to deprotonate the amine, enhancing its nucleophilicity for the reaction with the alkylating agent.

A plausible synthetic route involves the reaction of 2-methyl-5-nitroaniline with 2-chloroethanol in the presence of a base. The reaction proceeds via a nucleophilic substitution where the amino group attacks the carbon atom bearing the chlorine.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Outcome |

|---|---|---|---|---|

| 2-methyl-5-nitroaniline | 2-chloroethanol | Sodium Carbonate | Ethanol | Selective mono-N-alkylation |

| 2-methyl-5-nitroaniline | Ethylene oxide | - | Water/Acid catalyst | Direct hydroxyethylation of the amino group |

Another approach for the introduction of the β-hydroxyethyl group is the reaction with ethylene oxide. This reaction typically proceeds under acidic or basic catalysis and can provide a direct route to the desired product. The regioselectivity is ensured by the pre-existing substitution pattern of the 2-methyl-5-nitroaniline.

Stereocontrol:

The molecule β-hydroxyethylamino-6-nitrotoluene does not possess a chiral center in its basic structure. Therefore, stereocontrol is not a primary concern in its synthesis unless chiral derivatives are being targeted. If a chiral center were to be introduced, for instance, by using a chiral starting material or a chiral catalyst, then the stereochemical outcome of the reaction would become a critical aspect. For example, if a chiral epoxide is used instead of ethylene oxide, a diastereomeric mixture of products could be formed. However, for the synthesis of the parent compound, the focus remains on regioselectivity and achieving high yields of the desired isomer.

Catalytic Approaches in the Synthesis of β-Hydroxyethylamino-6-nitrotoluene and Analogues

Catalytic methods can offer significant advantages in the synthesis of β-hydroxyethylamino-6-nitrotoluene and its analogues, including improved efficiency, milder reaction conditions, and enhanced selectivity. The key transformations where catalysis can be applied are the N-alkylation of the aromatic amine and potentially the reduction of the nitro group in subsequent synthetic steps.

Catalytic N-Alkylation:

While the classical N-alkylation with 2-haloethanols or ethylene oxide can be effective, catalytic approaches for the N-alkylation of amines with alcohols are gaining prominence due to their atom economy and environmental benefits. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, a catalyst, typically a transition metal complex, temporarily removes hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine.

Several transition metal catalysts based on ruthenium, iridium, and iron have been developed for the N-alkylation of anilines with alcohols. For the synthesis of β-hydroxyethylamino-6-nitrotoluene, a potential catalytic route would involve the reaction of 2-methyl-5-nitroaniline with ethylene glycol in the presence of a suitable catalyst.

| Catalyst System | Alcohol Reactant | Mechanism | Potential Advantages |

|---|---|---|---|

| [Cp*IrCl2]2/Base | Ethylene glycol | Borrowing Hydrogen | High activity and selectivity for N-alkylation. |

| Ru-based pincer complexes | Ethylene glycol | Borrowing Hydrogen | Good functional group tolerance. |

| Iron-based catalysts | Ethylene glycol | Borrowing Hydrogen | Lower cost and toxicity compared to noble metals. |

The choice of catalyst and reaction conditions would be critical to ensure the selective mono-N-hydroxyethylation and to avoid side reactions, such as the reduction of the nitro group, which can be sensitive to some hydrogenation catalysts.

Reductive N-Alkylation from Nitro Compounds:

An alternative catalytic strategy involves the direct reductive N-alkylation of a dinitro-precursor. For instance, dinitrotoluene could be selectively reduced and simultaneously alkylated. More directly, a nitro compound can be reductively alkylated using an alcohol as both the reductant and the alkylating agent. For example, the reaction of a nitrotoluene with an alcohol in the presence of a suitable catalyst and a hydrogen source can lead to the formation of the corresponding N-alkylated amine. Glycerol has been explored as a sustainable hydrogen source for such reductive aminations.

These catalytic approaches represent modern and more sustainable alternatives to traditional synthetic methods. While specific catalytic systems for the synthesis of β-hydroxyethylamino-6-nitrotoluene may not be extensively documented, the principles derived from the N-alkylation of related anilines and nitroarenes provide a strong foundation for the development of efficient and selective catalytic routes to this compound and its derivatives.

Strategies for Amine Side Chain Diversification

The β-hydroxyethylamino side chain offers two reactive sites for diversification: the secondary amine and the terminal hydroxyl group. These functionalities can be selectively modified to generate a library of analogues with varied physicochemical properties.

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions would lead to the formation of tertiary amines and amides, respectively. Such modifications can significantly alter the basicity and lipophilicity of the parent molecule.

Modification of the Hydroxyl Group: The primary alcohol can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can be oxidized to an aldehyde or a carboxylic acid, providing further handles for derivatization, such as reductive amination or esterification.

Intramolecular Cyclization: Under appropriate conditions, intramolecular cyclization could be induced between the amine and a suitably functionalized side chain, potentially leading to the formation of piperazine (B1678402) or other heterocyclic ring systems.

Hypothetical Amine Side Chain Diversification Reactions

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| β-Hydroxyethylamino-6-nitrotoluene | Methyl iodide | N-Alkylation | N-methyl-N-(2-hydroxyethyl)-2-amino-6-nitrotoluene |

| β-Hydroxyethylamino-6-nitrotoluene | Acetyl chloride | N-Acylation | N-acetyl-N-(2-hydroxyethyl)-2-amino-6-nitrotoluene |

Modifications of the Nitro Functionality and Aromatic Ring Substitutions

The nitro group and the aromatic ring are key components for functional group interconversion and the introduction of new substituents.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting aniline (B41778) derivative is a valuable intermediate for the synthesis of a wide array of compounds, including diazonium salts which can be converted to a variety of other functional groups (Sandmeyer reaction).

Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally less common than electrophilic substitution.

Potential Modifications of the Nitro Group and Aromatic Ring

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Nitro Reduction | H₂, Pd/C | 2-((2-hydroxyethyl)amino)-1-methyl-4-aminobenzene |

| Halogenation | Br₂, FeBr₃ | Bromo-β-Hydroxyethylamino-6-nitrotoluene isomer |

Formation of Complex Scaffolds Utilizing β-Hydroxyethylamino-6-nitrotoluene as a Building Block

The multiple functional groups on β-Hydroxyethylamino-6-nitrotoluene make it an interesting starting material for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. nih.govnih.govmdpi.combeilstein-journals.orgfrontiersin.orgresearchgate.net

Synthesis of Benzimidazoles: Following the reduction of the nitro group to an amine, the resulting ortho-phenylenediamine derivative could be condensed with aldehydes or carboxylic acids to form substituted benzimidazoles, a scaffold present in many biologically active molecules. nih.govnih.gov

Synthesis of Quinoxalines: The same ortho-phenylenediamine intermediate could react with α-dicarbonyl compounds to yield quinoxaline (B1680401) derivatives.

Pictet-Spengler Reaction: If the amine side chain were to be modified to include an appropriate carbonyl-containing moiety, an intramolecular Pictet-Spengler type reaction could be envisioned, leading to the formation of tetrahydroisoquinoline-like structures.

Investigating Structural Analogues with Modified Heteroatom Linkages

Replacing the nitrogen atom of the amino group with other heteroatoms, such as oxygen or sulfur, would lead to structural analogues with potentially different chemical and biological properties.

Ether Analogues: The synthesis of an ether analogue would involve the reaction of 2-methyl-4-nitrophenol (B1582141) with a suitable 2-haloethanol derivative. This would replace the secondary amine linkage with an ether linkage.

Thioether Analogues: Similarly, a thioether analogue could be prepared from 2-methyl-4-nitrothiophenol and a 2-haloethanol. The resulting thioether could be further oxidized to the corresponding sulfoxide (B87167) and sulfone, providing additional structural diversity.

Comparison of Potential Heteroatom Linkages

| Linkage | General Structure | Potential Synthetic Precursor |

|---|---|---|

| Amine (original) | Ar-NH-CH₂CH₂OH | 2-chloro-5-nitrotoluene |

| Ether | Ar-O-CH₂CH₂OH | 2-methyl-4-nitrophenol |

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For beta-Hydroxyethylamino-6-nitrotoluene, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely display a complex splitting pattern due to the protons on the nitrotoluene ring. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating amino group. For instance, in related compounds like 4-methyl-2-nitroaniline, aromatic protons appear between δ 6.80 and 7.26 ppm. chemicalbook.com The methyl group on the toluene (B28343) ring would present as a singlet, typically in the range of δ 2.3-2.5 ppm. rsc.org The protons of the hydroxyethylamino side chain would give rise to signals for the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, likely appearing as triplets if coupling occurs, and a broad singlet for the hydroxyl proton, which is often exchangeable with deuterium (B1214612) oxide (D₂O). The N-H proton would also appear as a distinct signal, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal. The aromatic carbons will resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon atom bearing the nitro group will be significantly deshielded and appear at a higher chemical shift. Conversely, the carbon attached to the amino group will be more shielded. For example, in 4-methyl-3-nitroaniline, the aromatic carbons appear in the range of δ 108-149 ppm. rsc.org The methyl carbon will give a signal in the aliphatic region, usually around δ 18-20 ppm. rsc.org The two carbons of the hydroxyethyl (B10761427) group are expected to resonate at approximately δ 45-55 ppm for the carbon adjacent to the nitrogen and δ 60-70 ppm for the carbon bonded to the hydroxyl group.

A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive table below, based on data from analogous compounds. chemicalbook.comrsc.orgmsu.eduvscht.cznih.govchemicalbook.com

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | 110 - 150 |

| -CH₃ | 2.3 - 2.5 | 18 - 20 |

| -NH- | 5.0 - 7.0 (broad) | N/A |

| -CH₂-N | 3.2 - 3.6 | 45 - 55 |

| -CH₂-O | 3.7 - 4.0 | 60 - 70 |

| -OH | 2.0 - 4.0 (broad) | N/A |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will display characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is expected due to the O-H stretching vibration of the hydroxyl group, likely overlapping with the N-H stretching vibration of the secondary amine. mdpi.com The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, which for nitroaromatics are typically found around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. nih.gov The C-N stretching of the aromatic amine will likely be in the 1250-1360 cm⁻¹ region, while the C-O stretching of the primary alcohol will be in the 1000-1260 cm⁻¹ range. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the nitro group often gives a very strong and characteristic band in the Raman spectrum, typically around 1350 cm⁻¹. aip.orgsemanticscholar.org Aromatic ring vibrations also produce distinct Raman signals. For para-nitroaniline, a strong Raman peak is observed at 1392 cm⁻¹, which is attributed to the interaction between the amino and nitro groups. nih.gov The C-H stretching vibrations and other skeletal modes will also be visible.

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound. mdpi.comnih.govaip.orgsemanticscholar.orgnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | 3200 - 3500 (broad) | FT-IR |

| N-H | Stretching | 3200 - 3500 (broad) | FT-IR |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | FT-IR, Raman |

| NO₂ | Asymmetric Stretching | 1500 - 1560 | FT-IR |

| NO₂ | Symmetric Stretching | 1335 - 1370 | FT-IR, Raman (strong) |

| C-N (Aromatic Amine) | Stretching | 1250 - 1360 | FT-IR |

| C-O (Primary Alcohol) | Stretching | 1000 - 1260 | FT-IR |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected in the mass spectrum, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern is highly dependent on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). Under EI conditions, common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (NO·). nih.govresearchgate.net For N-substituted amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a characteristic fragmentation, which in this case would lead to the loss of a CH₂OH radical. libretexts.orglibretexts.org The tropylium (B1234903) ion at m/z 91 is a common fragment for toluene derivatives. researchgate.net

In ESI-MS, which is a softer ionization technique, the protonated molecule [M+H]⁺ would be the predominant ion in positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, which for polar nitroaromatics often involves the loss of NO₂ or NO. nih.gov

An interactive table of expected mass fragments is provided below. nih.govresearchgate.netlibretexts.orglibretexts.org

| Fragment Ion | Proposed Structure/Loss | Ionization Mode |

|---|---|---|

| [M]⁺ | Molecular Ion | EI |

| [M+H]⁺ | Protonated Molecule | ESI (+) |

| [M-NO₂]⁺ | Loss of Nitro Group | EI, ESI-MS/MS |

| [M-NO]⁺ | Loss of Nitric Oxide | EI, ESI-MS/MS |

| [M-CH₂OH]⁺ | Alpha-cleavage | EI |

| m/z 91 | Tropylium Ion | EI |

Electronic Absorption and Fluorescence Spectroscopic Studies of Related Nitro Compounds

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are particularly sensitive to conjugation and the presence of chromophores and auxochromes.

Electronic Absorption Spectroscopy: The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of a substituted nitrobenzene (B124822). The nitro group acts as a strong chromophore, and the amino group as an auxochrome. The interaction between the electron-donating amino group and the electron-withdrawing nitro group leads to a charge-transfer band, which typically appears at longer wavelengths (a bathochromic or red shift) compared to unsubstituted nitrobenzene. For example, nitrobenzene has an absorption maximum around 252 nm, while the introduction of an amino group can shift this to longer wavelengths. chegg.com The position of the absorption maximum can be influenced by the solvent polarity. amazonaws.com For related compounds like 2-nitrotoluene (B74249), absorption maxima have been observed around 250 nm. chegg.com

Fluorescence Spectroscopy: Many nitroaromatic compounds are known to be fluorescence quenchers, meaning they exhibit weak or no fluorescence. nih.gov This is often due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. However, the presence of an electron-donating group like an amino group can sometimes lead to observable fluorescence, although the quantum yields may be low. The fluorescence properties of amino-nitrotoluene derivatives can be sensitive to the substitution pattern and the solvent environment. researchgate.net For some nitronaphthalene derivatives with amino substituents, fluorescence has been observed, with emission maxima that are highly dependent on solvent polarity. nih.gov

The following table summarizes the expected electronic spectroscopic properties. chegg.comamazonaws.comnih.govresearchgate.net

| Spectroscopic Property | Expected Observation |

|---|---|

| UV-Vis Absorption Maximum (λmax) | ~250 - 350 nm, with a possible longer wavelength charge-transfer band |

| Fluorescence Emission | Likely to be weak or quenched, but potentially observable |

Chromatographic Separations Coupled with Detection (LC-MS, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach for separation. The addition of a buffer may be necessary to control the ionization of the amino group. ESI is a suitable ionization source for LC-MS analysis of such polar nitroaromatic compounds. nih.govnih.gov LC-MS/MS can be used for highly selective and sensitive quantification, making it ideal for purity assessment and the analysis of complex mixtures. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a high-resolution separation technique suitable for volatile and thermally stable compounds. For a compound with a hydroxyl group like this compound, derivatization may be necessary to increase its volatility and thermal stability, and to improve its chromatographic properties. Common derivatization agents for hydroxyl and amino groups include silylating agents. nih.gov GC-MS analysis of aromatic amines has been successfully performed after derivatization. nih.gov The choice of carrier gas (e.g., helium, hydrogen, or nitrogen) can also be optimized for the separation. researchgate.net

The table below outlines the typical chromatographic methods for the analysis of this compound. nih.govnih.govresearchgate.netnih.govnih.govresearchgate.net

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection | Notes |

|---|---|---|---|---|

| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | ESI-MS, ESI-MS/MS | Ideal for polar, non-volatile compounds. |

| GC-MS | Capillary column (e.g., DB-5MS) | Helium, Hydrogen, or Nitrogen | EI-MS | Derivatization may be required to improve volatility. |

Computational and Theoretical Chemistry Studies on β Hydroxyethylamino 6 Nitrotoluene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and predicting a variety of ground-state properties. In studies of related nitroaromatic compounds, such as 2-amino-4-nitrotoluene and 4-nitrotoluene, DFT methods, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been successfully employed. dergipark.org.trresearchgate.netresearchgate.net

These calculations yield important parameters that describe the molecule's stability and reactivity. Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For instance, a smaller energy gap suggests that a molecule is more polarizable and more reactive. Other calculated parameters, such as dipole moment and polarizability, provide insight into the molecule's interaction with electric fields and its non-linear optical properties. researchgate.net

Table 1: Illustrative Ground State Properties of a Nitrotoluene Derivative (2-amino-4-nitrotoluene) Calculated via DFT/B3LYP/6-311++G(d,p)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.914 eV |

| LUMO Energy | -5.562 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.352 eV |

| Dipole Moment (μ) | 6.370 Debye |

| Mean Polarizability (α) | 134.7 x 10⁻²⁵ esu |

| First Hyperpolarizability (β) | 289.4 x 10⁻³⁰ esu |

Data sourced from a study on 2-amino-4-nitrotoluene, a structurally related compound, to illustrate typical DFT calculation outputs. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for high-accuracy calculations, although they are often more computationally demanding than DFT. researchgate.netnih.gov For nitrotoluene derivatives, ab initio calculations have been used to determine optimized geometries and vibrational frequencies, which show good agreement with experimental data. researchgate.net These methods are particularly valuable for validating the results obtained from DFT and for systems where electron correlation effects are significant. For example, geometry optimization of nitroxide model compounds using B3LYP/6-31G* has been shown to accurately reproduce experimental geometries. nih.gov

Reaction Mechanism Elucidation through Transition State Analysis

Understanding the mechanism of chemical reactions, such as the synthesis or degradation of β-Hydroxyethylamino-6-nitrotoluene, can be achieved through computational analysis of the reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition state analysis, typically performed using DFT or ab initio methods, allows for the calculation of the activation energy barrier for a reaction. By locating the transition state structure on the potential energy surface, chemists can determine the rate-limiting step of a reaction and explore how modifications to the reactants or reaction conditions might influence the outcome. This approach provides a molecular-level picture of the bond-breaking and bond-forming processes that govern chemical transformations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com For a flexible molecule like β-Hydroxyethylamino-6-nitrotoluene, which has a rotatable hydroxyethylamino side chain, MD simulations are crucial for exploring its conformational landscape.

An MD simulation involves solving Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.gov By simulating the molecule in a virtual environment (e.g., in a solvent like water), researchers can observe how it folds, rotates, and interacts with its surroundings. nih.govmdpi.com This allows for the identification of the most stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes under specific conditions.

Solvation Effects and Intermolecular Interactions Modeling

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational modeling of solvation effects is therefore essential for accurate predictions. This can be done using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium.

For β-Hydroxyethylamino-6-nitrotoluene, modeling intermolecular interactions, particularly hydrogen bonding involving the hydroxyl (-OH), amino (-NH-), and nitro (-NO2) groups, is critical. These interactions govern its solubility and how it interacts with other molecules. MD simulations with explicit water molecules, for instance, can reveal the structure of the hydration shell around the molecule and the dynamics of hydrogen bond formation and breakage. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govmdpi.com These models are widely used in environmental science, toxicology, and drug discovery to screen compounds and prioritize them for experimental testing. mdpi.commdpi.com

For nitroaromatic compounds, QSAR models have been developed to predict endpoints such as toxicity. nih.govmdpi.comdergipark.org.tr These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to find a correlation between these descriptors and the observed activity. dergipark.org.tr

Table 2: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Hyperpolarizability, ELUMO | Describe electronic properties, reactivity, and interaction with biological macromolecules. mdpi.comdergipark.org.tr |

| Physicochemical | Hydrophobicity (logP) | Relates to the transport of the molecule through biological membranes. mdpi.com |

| Topological | Connectivity indices, Shape indices | Encodes information about molecular size, shape, and branching. |

Research has shown that for nitroaromatic compounds, descriptors related to electronic properties (like hyperpolarizability and the energy of the LUMO) and hydrophobicity are often critical predictors of toxicity. mdpi.comdergipark.org.tr These models provide a cost-effective means to estimate the potential impact of compounds like β-Hydroxyethylamino-6-nitrotoluene. mdpi.com

Theoretical Insights into Aromaticity and Stability of Nitro-Substituted Systems

Computational and theoretical chemistry provide a powerful lens for understanding the intricate relationship between the molecular structure of β-hydroxyethylamino-6-nitrotoluene and its inherent chemical properties. The stability and aromatic character of this compound are significantly influenced by the electronic interplay of its substituents on the toluene (B28343) ring.

Theoretical studies on polysubstituted benzenes containing both nitro and amino groups have revealed that the interaction between vicinal (adjacent) electron-donating and electron-withdrawing groups can lead to significant changes in molecular geometry and a decrease in aromaticity due to intramolecular hydrogen bonding. researchgate.net While not vicinal in this specific compound, the electronic push-pull effect across the aromatic system is a critical factor.

Furthermore, the stability of different isomers can be compared through computational methods. For instance, studies on nitrotoluene isomers have explored the relative stabilities of ortho, meta, and para configurations, often attributing differences to steric hindrance and the potential for intramolecular interactions like hydrogen bonding. quora.com In the case of β-hydroxyethylamino-6-nitrotoluene, the potential for intramolecular hydrogen bonding between the hydroxyl group of the ethylamino chain and the oxygen of the nitro group could contribute to its conformational stability.

A summary of how different substituents affect the key theoretical parameters in nitro-substituted aromatic systems is presented in the table below.

| Parameter | Effect of Nitro Group | Effect of Amino/Alkylamino Group |

| Aromaticity | Generally decreases | Generally increases |

| Electron Density of Ring | Decreases (deactivates ring) | Increases (activates ring) |

| C-NO₂ Bond Dissociation Energy | Influenced by other substituents | Can increase or decrease BDE depending on position |

| HOMO-LUMO Gap | Tends to decrease | Tends to increase |

Environmental Transformation and Bioremediation Pathways

Abiotic Transformation Processes of Nitroaromatic Compounds in Environmental Matrices

Nitroaromatic compounds like beta-Hydroxyethylamino-6-nitrotoluene can undergo several abiotic transformation processes in the environment, including photolysis and hydrolysis.

Photolysis: Many nitroaromatic compounds absorb ultraviolet radiation from sunlight, which can lead to their degradation. nih.gov For instance, the photolysis of ortho-nitrotoluenes can result in the formation of nitrous acid (HONO), a significant contributor to the oxidative capacity of the atmosphere. copernicus.org The disappearance quantum yields for many aromatic nitro-compounds are generally low, suggesting that deactivation back to the ground state is a major competing process. dtic.mil Products of photolysis can include aromatic nitrosocompounds and nitrophenols. dtic.mil In the case of 4-nitrotoluene, direct photolysis leads to the formation of 4-methyl-2-nitrophenol (B89549) as a primary product. nih.gov The presence of nitrate (B79036) and nitrite (B80452) ions in aqueous solutions can also trigger photonitration processes, leading to the formation of various nitroderivatives. nih.gov

Hydrolysis: Alkaline hydrolysis can be a significant degradation pathway for some nitroaromatic compounds. nih.gov The reaction often proceeds through the formation of intermediates like Meisenheimer complexes. nih.govacs.org The rate and products of hydrolysis are highly dependent on the specific structure of the nitroaromatic compound and the environmental conditions, such as pH. nih.govacs.org For example, 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN) undergo alkaline hydrolysis, with the reaction mechanisms involving the formation of Meisenheimer complexes or anions of the parent compound. acs.org

Microbial Degradation Mechanisms of Nitrotoluenes and Related Aromatic Amines.nih.govnih.govnih.gov

The microbial degradation of nitrotoluenes is a key process in the natural attenuation and bioremediation of contaminated sites. Microorganisms have evolved diverse enzymatic strategies to break down these compounds, which can be broadly categorized into aerobic and anaerobic pathways. mdpi.com

Aerobic Biotransformation Pathways.nih.govnih.gov

Under aerobic conditions, bacteria employ oxygenases to initiate the degradation of nitrotoluenes. dtic.mil These enzymes, which include monooxygenases and dioxygenases, incorporate oxygen atoms into the aromatic ring, leading to its destabilization and subsequent cleavage. mdpi.commdpi.com

Dioxygenase Attack: A common aerobic strategy involves the action of dioxygenase enzymes, which add two hydroxyl groups to the aromatic ring. nih.gov This dihydroxylation can lead to the spontaneous elimination of the nitro group as nitrite. nih.gov For example, 2-nitrotoluene (B74249) can be converted to 3-methylcatechol (B131232) by 2-nitrotoluene-2,3-dioxygenase. nih.govresearchgate.net Similarly, the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) is initiated by a dioxygenase that forms 4-methyl-5-nitrocatechol (B15798) with the release of nitrite. nih.gov

Monooxygenase Attack: Monooxygenase enzymes can also initiate degradation by adding a single oxygen atom, which can lead to the removal of the nitro group from nitrophenols. nih.gov In some cases, monooxygenases can oxidize the methyl group of nitrotoluenes. For instance, toluene (B28343) dioxygenase has been shown to oxidize 2- and 3-nitrotoluene (B166867) to their corresponding nitrobenzyl alcohols. asm.org

Reductive Pathways of Nitro Groups to Amino Derivatives.nih.govnih.govnih.gov

The reduction of the nitro group is a critical step in the metabolism of many nitroaromatic compounds, often being the initial reaction in both anaerobic and some aerobic pathways. nih.govoup.com This process is catalyzed by enzymes called nitroreductases. oup.com

Bacterial nitroreductases are typically flavoenzymes that use NAD(P)H as a source of reducing equivalents to sequentially reduce the nitro group (—NO₂) to nitroso (—NO), hydroxylamino (—NHOH), and finally to an amino (—NH₂) group. oup.com There are two main types of bacterial nitroreductases:

Type I Nitroreductases: These are oxygen-insensitive and catalyze the two-electron reduction of the nitro group. oup.com

Type II Nitroreductases: These are oxygen-sensitive and proceed via a one-electron reduction mechanism. oup.com

The resulting aromatic amines are often more amenable to subsequent degradation than the parent nitroaromatic compound. cambridge.org However, these amino derivatives can also be toxic and may require further microbial action for complete mineralization. nih.gov For example, under anaerobic conditions, various bacteria can reduce nitroaromatic compounds to their corresponding amines, which can then be further degraded. nih.gov

Microbial Adaptation and Enzymatic Activity in Nitroaromatic Degradation.nih.govnih.gov

Microorganisms in contaminated environments are under strong selective pressure to evolve metabolic pathways for the degradation of xenobiotic compounds like nitrotoluenes. dtic.milnih.gov This has led to the emergence of novel enzymes and catabolic pathways. nih.gov

The enzymes involved in nitroaromatic degradation, such as nitroreductases, monooxygenases, and dioxygenases, are often inducible, meaning their production is triggered by the presence of the specific nitroaromatic compound. mdpi.comresearchgate.net For example, the enzymes for 2-nitrotoluene degradation in Micrococcus sp. strain SMN-1 are induced by the growth of the organism on this substrate. researchgate.net

The specificity of these enzymes plays a crucial role in the range of compounds a particular microorganism can degrade. For instance, studies on 2-nitrotoluene 2,3-dioxygenase (2NTDO) and 2,4-dinitrotoluene dioxygenase (2,4-DNTDO) have shown that despite high sequence similarity, they exhibit different substrate specificities, which is determined by the C-terminal region of the large subunit of the oxygenase component. nih.gov

Impact of Chemical Structure on Biodegradation Susceptibility.nih.govnih.gov

The chemical structure of a nitroaromatic compound significantly influences its susceptibility to microbial degradation. The number and position of nitro groups, as well as the presence of other substituents on the aromatic ring, are key factors. nih.govmdpi.com

The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus resistant to the electrophilic attack by oxygenases, which is a common mechanism for the degradation of aromatic compounds. nih.govnih.gov As the number of nitro groups increases, the aromatic ring becomes more electron-deficient, making oxidative degradation more difficult. mdpi.com This is why compounds like 2,4,6-trinitrotoluene (TNT) are more recalcitrant than mononitrotoluenes. nih.gov

The position of the nitro group and other functional groups can also influence the mutagenicity and carcinogenicity of these chemicals. nih.gov For this compound, the presence of the hydroxyethylamino group, in addition to the nitro and methyl groups, would be expected to influence its degradation pathway and rate compared to simpler nitrotoluenes. The additional functional group could potentially serve as an initial point of attack for microbial enzymes or alter the electronic properties of the aromatic ring, thereby affecting its susceptibility to oxidative or reductive transformations.

Strategies for Enhancing Bioremediation of Nitroaromatic Contaminants.acs.orgnih.gov

Several strategies have been developed to enhance the bioremediation of sites contaminated with nitroaromatic compounds. These approaches aim to optimize conditions for microbial activity and can be broadly categorized as biostimulation and bioaugmentation. cpeo.org

Biostimulation involves the addition of nutrients and electron acceptors (like oxygen) or donors to stimulate the activity of indigenous microbial populations capable of degrading the contaminants. cpeo.org For nitroaromatic compounds, this can include:

Oxygen Addition: For aerobic degradation pathways, supplying oxygen through methods like air sparging can enhance the activity of oxygenase-producing microorganisms. cpeo.org

Nutrient Amendment: The addition of carbon sources, nitrogen, and phosphorus can help to create a favorable environment for microbial growth and metabolism. dtic.milcpeo.org

Electron Donor Addition: In anaerobic reductive processes, the addition of electron donors like lactate (B86563) or vegetable oils can enhance the reduction of nitro groups to amino groups. cpeo.orgresearchgate.net

Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site. cpeo.org This strategy is particularly useful when the indigenous microbial population lacks the necessary enzymes to degrade the target contaminants.

Other innovative approaches include the use of composting, where the thermophilic conditions and microbial activity can lead to the degradation of explosives like TNT. cambridge.org The table below summarizes some of the key enzymes and microbial processes involved in the degradation of nitrotoluenes.

| Degradation Process | Key Enzymes/Mechanisms | Example Substrates | Key Intermediates/Products |

| Aerobic Oxidation | Dioxygenases, Monooxygenases | 2-Nitrotoluene, 2,4-Dinitrotoluene | 3-Methylcatechol, 4-Methyl-5-nitrocatechol, Nitrobenzyl alcohols |

| Reductive Pathway | Nitroreductases (Type I and II) | Nitroaromatic compounds | Nitroso, Hydroxylamino, and Amino derivatives |

| Abiotic Transformation | Photolysis, Alkaline Hydrolysis | Nitrotoluenes, Trinitrotoluene | Nitrophenols, Nitrosocompounds, Meisenheimer complexes |

Future Research Directions in the Study of β-Hydroxyethylamino-6-nitrotoluene

The scientific investigation into functionalized nitroaromatic compounds is continually evolving, driven by the need to understand their synthesis, behavior, and environmental impact. β-Hydroxyethylamino-6-nitrotoluene, a substituted nitrotoluene, represents a molecule where significant research avenues remain unexplored. Future studies are poised to leverage cutting-edge technologies and interdisciplinary strategies to build a comprehensive understanding of this compound. This article outlines key future research directions and unexplored avenues, focusing on synthesis, computational modeling, analytical monitoring, environmental fate, and the integration of diverse scientific disciplines.

Q & A

Q. How can researchers assess the compound’s potential toxicity in early-stage studies?

- Methodological Answer : Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) paired with computational toxicology tools (e.g., QSAR models). Ensure compliance with OECD guidelines for reproducibility .

Advanced Research Questions

Q. What computational approaches are most reliable for modeling the electronic properties of β-hydroxyethylamino-6-nitrotoluene?

Q. How can researchers validate analytical methods for quantifying trace impurities in β-hydroxyethylamino-6-nitrotoluene?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Perform linearity (R² > 0.995), precision (RSD < 2%), and recovery studies (spiked samples at 80–120% levels). Use high-resolution MS/MS for structural elucidation of unknown impurities .

Q. What experimental designs are optimal for investigating the compound’s reaction mechanisms (e.g., nitro-group reduction pathways)?

- Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., ) to track reaction intermediates. Pair with in situ FTIR or Raman spectroscopy to monitor real-time changes. Compare computational transition-state energies (DFT) with experimental activation parameters .

Q. How should researchers address discrepancies in reported thermodynamic data (e.g., enthalpy of formation)?

- Methodological Answer : Re-measure using bomb calorimetry under controlled conditions. Cross-check with DFT-derived thermochemical values (e.g., atomization energies with <3 kcal/mol error thresholds) . Perform sensitivity analysis to identify systematic errors in prior studies .

Q. What strategies are effective for elucidating the compound’s environmental degradation pathways?

Q. How can researchers leverage structure-activity relationships (SAR) to modify β-hydroxyethylamino-6-nitrotoluene for targeted applications?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogenation at the toluene ring). Test biological/environmental activity in parallel assays. Use multivariate regression to correlate electronic descriptors (e.g., σ) with observed effects .

Methodological Resources

- Computational Modeling : Becke’s DFT frameworks for thermochemical accuracy ; Lee-Yang-Parr correlation functionals for electron density analysis .

- Experimental Design : Sherwood et al.’s guidelines for reproducibility ; SciFinder protocols for literature and spectral data retrieval .

- Data Validation : ICH guidelines for analytical method validation ; QSAR models for toxicity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.